
2-(2-金刚烷基氨基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Adamantylamino)ethanol is a chemical compound with the molecular formula C₁₂H₂₁NO. It is known for its unique structure, which includes an adamantane moiety attached to an aminoethanol group.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of protein kinase C, which plays a role in various cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases related to protein kinase C dysregulation.
Industry: Utilized in the development of advanced materials and polymers
作用机制
Target of Action
This compound belongs to the class of adamantane derivatives, which are known for their wide range of biological activities, including antiviral, anticancer, and neuroprotective effects
Pharmacokinetics
The compound’s solubility in water and organic solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to understand how these properties impact the compound’s therapeutic potential.
生化分析
Biochemical Properties
2-(2-Adamantylamino)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where 2-(2-Adamantylamino)ethanol acts as a substrate, undergoing oxidation to form the corresponding aldehyde. Additionally, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds .
Cellular Effects
2-(2-Adamantylamino)ethanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 2-(2-Adamantylamino)ethanol can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-(2-Adamantylamino)ethanol involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 2-(2-Adamantylamino)ethanol can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Adamantylamino)ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Adamantylamino)ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2-(2-Adamantylamino)ethanol has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Adamantylamino)ethanol vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed. High doses of 2-(2-Adamantylamino)ethanol can result in adverse effects such as liver toxicity and oxidative stress .
Metabolic Pathways
2-(2-Adamantylamino)ethanol is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes. The compound undergoes oxidation to form the corresponding aldehyde, which can further be metabolized to carboxylic acid derivatives. These metabolic transformations can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(2-Adamantylamino)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain cellular compartments. The distribution of 2-(2-Adamantylamino)ethanol within tissues can affect its overall bioavailability and efficacy .
Subcellular Localization
2-(2-Adamantylamino)ethanol exhibits specific subcellular localization patterns. It can be directed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of 2-(2-Adamantylamino)ethanol can influence its activity and function. For instance, its presence in the mitochondria can affect mitochondrial metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Adamantylamino)ethanol typically involves the reaction of 2-adamantylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Adamantylamine} + \text{Ethylene Oxide} \rightarrow \text{2-(2-Adamantylamino)ethanol} ]
Industrial Production Methods: Industrial production of 2-(2-Adamantylamino)ethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .
化学反应分析
Types of Reactions: 2-(2-Adamantylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted aminoethanol derivatives.
相似化合物的比较
- 2-(1-Adamantylamino)ethanol
- 2-(2-Aminoethylamino)ethanol
- 2-(2-Amino-2-methylpropylamino)ethanol
Comparison: 2-(2-Adamantylamino)ethanol is unique due to the presence of the adamantane moiety, which imparts distinct physical and chemical properties.
属性
IUPAC Name |
2-(2-adamantylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHXCRULFHITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

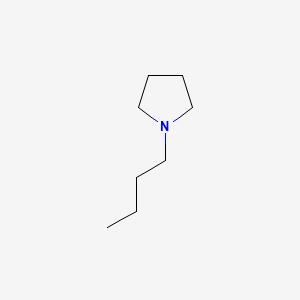
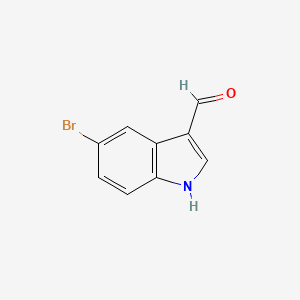
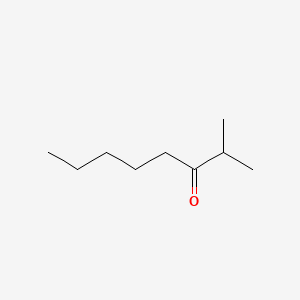

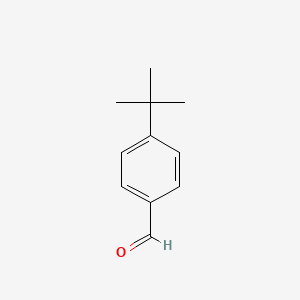
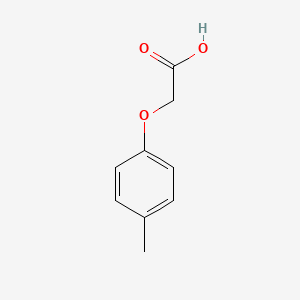

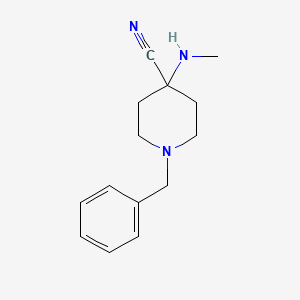

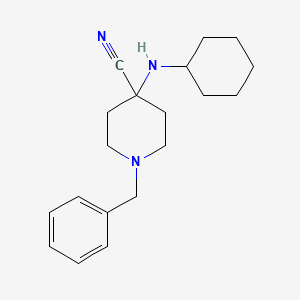
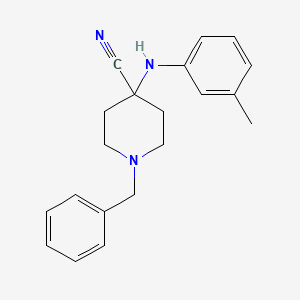
![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)

